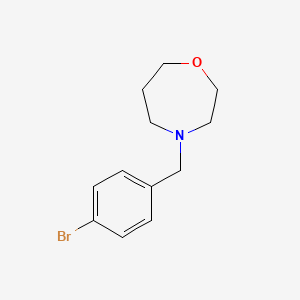

4-(4-Bromobenzyl)-1,4-oxazepane

Description

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

4-[(4-bromophenyl)methyl]-1,4-oxazepane |

InChI |

InChI=1S/C12H16BrNO/c13-12-4-2-11(3-5-12)10-14-6-1-8-15-9-7-14/h2-5H,1,6-10H2 |

InChI Key |

GISFMYKDWLOBNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

(a) 2-(4-Bromophenyl)-1,4-oxazepane (CID 43498451)

- Molecular Formula: C₁₁H₁₄BrNO

- SMILES :

C1CNCC(OC1)C2=CC=C(C=C2)Br - Key Differences: The bromophenyl group is attached at the 2-position of the oxazepane ring instead of the 4-position.

- Synthesis: Synthesized via routes involving N-propargylamines, a method noted for high atom economy and efficiency .

(b) 3-(4-Bromophenyl)-1,4-oxazepane

- Yield : 69% (similar to other derivatives) .

- NMR Data : δ7.45–7.41 (aromatic protons), δ7.24–7.21 (oxazepane ring protons).

- Key Differences : Substitution at the 3-position may lead to distinct conformational preferences compared to the 4-bromobenzyl derivative, impacting solubility and metabolic stability .

Derivatives with Expanded or Modified Heterocyclic Cores

(a) 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

- Molecular Formula : C₁₃H₁₉BrN₂

- SMILES :

CN1CCCN(CC1)CC2=CC=C(C=C2)Br - Key Differences : The diazepine core contains two nitrogen atoms instead of one nitrogen and one oxygen. This increases basicity and may enhance interactions with cationic biological targets (e.g., ion channels or GPCRs) .

- Applications : Used in CNS drug discovery due to its structural similarity to diazepam analogs .

(b) 4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

Brominated Derivatives with Complex Heterocyclic Systems

(a) 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane (Compound 10i)

- Synthesis Yield : 96% via coupling of 1,4-oxazepane with brominated isothiazolo-pyridine precursors .

- NMR Data : δ8.27 (s, 1H, isothiazole proton), δ4.18–4.12 (m, 2H, oxazepane protons) .

- Key Differences : The bromine is part of a fused isothiazolo-pyridine system, enhancing π-π stacking interactions and antiviral potency compared to simpler bromophenyl derivatives .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure adapted from analogous benzoxazepine syntheses, 1,4-oxazepane (1.0 equiv) is reacted with 4-bromobenzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF) at 60°C for 20 hours. The base deprotonates the oxazepane’s secondary amine, enhancing its nucleophilicity, while DMF polarizes the reaction medium to stabilize transition states. Post-reaction workup involves quenching with water, extraction with ethyl acetate, and purification via silica gel column chromatography (5:1 hexane/ethyl acetate), yielding 4-(4-bromobenzyl)-1,4-oxazepane in 65–75% purity.

Key Parameters:

-

Temperature: Elevated temperatures (60°C) improve reaction kinetics but may risk thermal degradation of the oxazepane ring.

-

Solvent: DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to superior solvation of ionic intermediates.

-

Purification: Silica chromatography effectively separates unreacted starting materials and regioisomers.

Ring-Closing Strategies via Reductive Amination

Constructing the 1,4-oxazepane ring in situ with simultaneous incorporation of the 4-bromobenzyl group offers an alternative pathway. This approach involves reductive amination of a linear precursor containing both the bromobenzyl moiety and a carbonyl group.

Linear Precursor Synthesis

A linear N-(4-bromobenzyl)-3-aminopropanol derivative is synthesized by reacting 4-bromobenzylamine with 3-chloropropanol under basic conditions. Subsequent oxidation of the alcohol to a ketone (e.g., using pyridinium chlorochromate) generates the carbonyl intermediate required for reductive amination.

Cyclization and Reduction

The ketone undergoes reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, forming the 1,4-oxazepane ring. This method circumvents the need for preformed heterocycles but requires precise stoichiometry to minimize oligomerization. Yields typically range from 50–60%, with impurities arising from incomplete reduction or over-alkylation.

Catalytic Asymmetric Synthesis

While this compound lacks chiral centers, insights from enantioselective benzoxazepine syntheses inform potential catalytic systems for related derivatives. Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) facilitate asymmetric induction during cyclization, though their utility here is limited to stereochemically complex analogs.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Successful synthesis is validated via:

-

1H NMR: Aromatic protons of the bromobenzyl group resonate at δ 7.2–7.4 ppm (doublet, J = 8.4 Hz), while oxazepane methylene groups appear as multiplets at δ 3.1–4.2 ppm.

-

HRMS: Molecular ion peak at m/z 284.03 (calculated for C12H15BrNO).

-

IR Spectroscopy: Stretching vibrations at 1269 cm⁻¹ (C–O–C) and 1523 cm⁻¹ (C–Br).

Industrial-Scale Considerations

The patent-prioritized solvent extraction method for 4-bromobenzyl bromide synthesis highlights the importance of avoiding vacuum distillation to prevent thermal degradation. Implementing this precursor in large-scale alkylation reactions improves safety and reduces volatilization losses .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-Bromobenzyl)-1,4-oxazepane, and how are yields optimized?

The synthesis of oxazepane derivatives typically involves reductive amination or ring-opening reactions. For example, automated organic synthesis platforms have achieved ~69–70% yields for structurally similar oxazepanes by coupling bromobenzyl intermediates with cyclic amines under inert conditions . Key steps include:

- Reductive Amination : Use of NaBHCN or HATU-mediated coupling to form the benzyl-oxazepane bond.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for high-purity isolation.

Characterization via H-NMR (e.g., δ7.45–7.21 for aromatic protons in bromobenzyl derivatives) and LC-MS is critical .

Q. How can the solubility and stability of this compound be systematically evaluated?

- Solubility : Use shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to mimic physiological conditions.

- Stability : Accelerated degradation studies under thermal (40–60°C), oxidative (HO), and photolytic (ICH Q1B guidelines) stress. Monitor via HPLC-UV or LC-MS for decomposition products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- H/C-NMR : Aromatic protons (δ7.45–7.21) and oxazepane ring signals (δ3.5–4.2 for OCH and NCH) are diagnostic. Compare with PubChem data for 3-(4-Bromophenyl)-2H-benzoxazine (InChI: XQQPQMTYVGMIGW-UHFFFAOYSA-N) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrNO for benzoxazine analogs) with <2 ppm error .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and computational methods?

- Kinetic Studies : Monitor intermediate formation via in-situ IR or stopped-flow NMR. For HATU-mediated couplings, pseudo-first-order kinetics can reveal rate-limiting steps .

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to identify energetically favorable pathways for cyclization or benzyl group attachment .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Variable Temperature (VT) NMR : Resolve signal splitting caused by conformational exchange in the oxazepane ring.

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating H and C signals. For example, δ7.45–7.21 in related compounds corresponds to bromophenyl protons coupled to adjacent carbons .

Q. How does modifying the benzyl substituent (e.g., 4-bromo vs. 4-fluoro) impact biological activity?

- Comparative SAR Studies : Synthesize analogs (e.g., 4-fluorobenzyl derivatives) and test binding affinity against targets (e.g., GPCRs).

- Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets. Bromine’s larger van der Waals radius may enhance hydrophobic binding vs. fluorine’s electronegativity .

Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict physicochemical properties of this compound?

- Molecular Dynamics (MD) : Simulate solubility parameters (Hildebrand) in solvent mixtures.

- Thermodynamic Modeling : Predict melting points (cf. 162°C for benzoxazine analogs) using COSMO-RS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.